molecular formula C12H12O2 B3326230 1-Acetyl-3,4-dihydronaphthalen-2(1H)-one CAS No. 24118-62-5

1-Acetyl-3,4-dihydronaphthalen-2(1H)-one

Cat. No. B3326230
CAS RN: 24118-62-5
M. Wt: 188.22 g/mol
InChI Key: VEDOFWZOFCKNRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-3,4-dihydronaphthalen-2(1H)-one, also known as ADN, is a synthetic compound that belongs to the family of naphthalenones. It is widely used in scientific research and has various applications in the field of biochemistry and physiology. The purpose of

Mechanism of Action

The mechanism of action of 1-Acetyl-3,4-dihydronaphthalen-2(1H)-one is not well understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that this compound can activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, depending on the concentration and duration of exposure. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which suggests that it may have potential as an anticancer agent. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases, such as arthritis and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Acetyl-3,4-dihydronaphthalen-2(1H)-one in lab experiments is its versatility. It can be used as a starting material for the synthesis of other compounds, as well as a substrate for enzymatic reactions. This compound is also relatively easy to synthesize and is commercially available. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can cause DNA damage and oxidative stress in cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-Acetyl-3,4-dihydronaphthalen-2(1H)-one. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of the potential therapeutic applications of this compound, particularly in the treatment of cancer and inflammatory diseases. Finally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways in the body.
Conclusion:
In conclusion, this compound is a synthetic compound that has various applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, as well as a substrate for enzymatic reactions. This compound has potential therapeutic applications in the treatment of cancer and inflammatory diseases, but further studies are needed to elucidate its mechanism of action and potential toxicity. Overall, this compound is a promising compound that has the potential to contribute to the advancement of biochemistry and physiology research.

Scientific Research Applications

1-Acetyl-3,4-dihydronaphthalen-2(1H)-one has various applications in scientific research, particularly in the field of biochemistry and physiology. It is commonly used as a starting material for the synthesis of other compounds, such as 1,2,3,4-tetrahydro-1-naphthalenone, which has been shown to have anti-inflammatory and analgesic properties. This compound has also been used as a substrate for the enzymatic synthesis of chiral compounds, which have potential applications in the pharmaceutical industry.

properties

IUPAC Name

1-acetyl-3,4-dihydro-1H-naphthalen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(12)14/h2-5,12H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDOFWZOFCKNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=O)CCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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